Cas no 56562-79-9 (D-Gluconamide,N-[3-(acetylmethylamino)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodophenyl]-)
![D-Gluconamide,N-[3-(acetylmethylamino)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodophenyl]- structure](https://nl.kuujia.com/scimg/cas/56562-79-9x500.png)
56562-79-9 structure
Productnaam:D-Gluconamide,N-[3-(acetylmethylamino)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodophenyl]-
D-Gluconamide,N-[3-(acetylmethylamino)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodophenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- D-Gluconamide,N-[3-(acetylmethylamino)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodophenyl]-
- Remerine
- (-)-Aporheine
- (7ar)-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
- CCRIS 3809
- l-Roemerine
- Remerin
- Remerine (alkaloid)
- Roemerin
- Roemerine
- P297
- 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide
- NS00123997
- DTXSID401024027
- P 297
- P-297
- V4XU46CRKN
- Ioglunidum [INN-Latin]
- UNII-V4XU46CRKN
- 2,4,6-triiodo-3-(N-hydroxyethylcarbamyl)-5-(N-methylacetamido)-N-gluconylaminobenzene
- Ioglunida
- 3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
- 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido-D-glucoanilide
- N-(3-(Acetylmethylamino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodophenyl)-D-gluconamide
- Q27291534
- Ioglunide [INN]
- Ioglunida [INN-Spanish]
- Ioglunidum
- SCHEMBL3154425
- Ioglunide
- 56562-79-9
-
- Inchi: InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1
- InChI-sleutel: ODYPLCHSCOJEIZ-GMYJMXFCSA-N
- LACHT: CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I
Berekende eigenschappen
- Exacte massa: 806.865
- Monoisotopische massa: 806.865
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 692
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 200A^2
- XLogP3: _2.2
Experimentele eigenschappen
- Dichtheid: 2.307
- Kookpunt: 1048.3°Cat760mmHg
- Vlampunt: 587.8°C
- Brekindex: 1.76
D-Gluconamide,N-[3-(acetylmethylamino)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodophenyl]- Gerelateerde literatuur
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden acylaminobenzinezuur en derivaten
- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden benzoezuur en afgeleiden acylaminobenzinezuur en derivaten
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